1,3-Benzothiazole-2,5-diamine 1,3-Benzothiazole-2,5-diamine
Brand Name: Vulcanchem
CAS No.: 50480-29-0
VCID: VC1987111
InChI: InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10)
SMILES: C1=CC2=C(C=C1N)N=C(S2)N
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol

1,3-Benzothiazole-2,5-diamine

CAS No.: 50480-29-0

Cat. No.: VC1987111

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzothiazole-2,5-diamine - 50480-29-0

Specification

CAS No. 50480-29-0
Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
IUPAC Name 1,3-benzothiazole-2,5-diamine
Standard InChI InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10)
Standard InChI Key HGSZQBRMZNHXJZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)N=C(S2)N
Canonical SMILES C1=CC2=C(C=C1N)N=C(S2)N

Introduction

Structural Characteristics and Molecular Identity

Core Structure and Functional Groups

The compound consists of a benzene ring fused to a thiazole ring, with amino groups at positions 2 and 5. This substitution pattern enhances hydrogen-bonding capabilities and electronic interactions, influencing its reactivity and pharmacological potential .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1,3-Benzothiazole-2,5-diaminePubChem
SMILESC1=CC2=C(C=C1N)N=C(S2)NPubChem
InChI KeyHGSZQBRMZNHXJZ-UHFFFAOYSA-NPubChem
Molecular Weight165.22 g/molPubChem
Density1.49 g/cm³Chemsrc
Boiling Point404.4°C at 760 mmHgChemsrc

Spectroscopic Characterization

  • FT-IR: Peaks at 3339 cm1^{-1} (N–H stretch) and 1610 cm1^{-1} (C=N stretch) .

  • 1^1H NMR: Aromatic protons appear between δ 6.29–7.84 ppm, with exchangeable NH signals near δ 3.5–5.0 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

  • Condensation-Cyclization: Reacting 2-aminobenzenethiol with aldehydes/ketones under acidic conditions yields the benzothiazole core.

  • Thioamide Cyclization: Carbon dioxide or thioamide precursors undergo cyclization with amines, optimized at 80–120°C .

Table 2: Synthetic Methods Comparison

MethodYield (%)ConditionsKey Advantage
Aldehyde Condensation70–85HCl, EtOH, 12 h refluxScalability
Nanocellulose Catalysis90–95RT, H2_2O, ultrasoundEco-friendly, rapid

Industrial Optimization

Industrial protocols emphasize Pd/C-catalyzed hydrogenation (50 psi H2_2) and recrystallization from ethanol/water for >99% purity .

Chemical Reactivity and Functionalization

Reaction Pathways

  • Oxidation: Forms sulfoxides/sulfones using H2_2O2_2 or KMnO4_4.

  • Reduction: NaBH4_4 reduces nitro groups to amines, critical for pharmaceutical intermediates .

  • Substitution: Electrophilic substitution at position 6 with halogens or alkyl groups .

Stability and Environmental Presence

Detected in ambient PM 2.5 particles, indicating environmental persistence. Degradation under UV light produces sulfonic acid derivatives, necessitating stability studies.

Biological Activities and Mechanisms

Antimicrobial Properties

  • Bacterial Inhibition: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 50% inhibition of Candida albicans at 10 µg/mL .

Table 3: Biological Activity Profile

OrganismIC50_{50} (µg/mL)Target Enzyme
Mycobacterium tuberculosis0.5–2.0DprE1
Human MAO-B0.8Monoamine oxidase

Applications in Science and Industry

Pharmaceutical Development

  • Dopamine Agonists: Structural analog (pramipexole) treats Parkinson’s disease.

  • Antitubercular Agents: Inhibits DprE1 enzyme in M. tuberculosis .

Catalytic Uses

  • BTDA@CNC Nanocatalyst: Achieves 95% yield in 1,2,4-triazole synthesis under mild conditions .

  • Reusability: Retains >90% efficiency after 5 cycles .

Recent Advances and Future Directions

Anti-Tubercular Derivatives

Recent benzothiazole hybrids show MICs of 0.2 µg/mL against drug-resistant TB strains, surpassing isoniazid .

Enantiomer Separation

Chiralpak® AD-H columns resolve (6S)- and (6R)-enantiomers, with (6S)-forms exhibiting higher D3_3 receptor affinity.

Knowledge Gaps and Opportunities

  • Pharmacokinetics: Limited data on oral bioavailability and metabolic pathways.

  • Ecotoxicology: Long-term environmental impact studies are needed .

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